Tipifarnib

Description

This compound (R-115777) is a substance that is being studied in the treatment of acute myeloid leukemia (AML) and other types of cancer. It belongs to the family of drugs called farnesyltransferase inhibitors. It is also called Zarnestra. In June 2005, the FDA issued a Not Approvable Letter for Zarnestra.

This compound is a nonpeptidomimetic quinolinone with potential antineoplastic activity. This compound binds to and inhibits the enzyme farnesyl protein transferase, an enzyme involved in protein processing (farnesylation) for signal transduction. By inhibiting the farnesylation of proteins, this agent prevents the activation of Ras oncogenes, inhibits cell growth, induces apoptosis, and inhibits angiogenesis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 44 investigational indications.

farnesyltranstransferase inhibito

Propriétés

IUPAC Name |

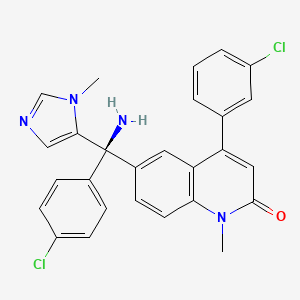

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCIYEEKOWNM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041140 | |

| Record name | Tipifarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192185-72-1 | |

| Record name | Tipifarnib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192185-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipifarnib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipifarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipifarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tipifarnib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPIFARNIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT637500A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tipifarnib in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipifarnib is a potent and selective, nonpeptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of numerous proteins involved in oncogenic signaling.[1][2][3] Initially developed to target RAS proteins, the clinical efficacy of this compound is now understood to be particularly prominent in cancers harboring specific genetic alterations, most notably HRAS mutations. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, its impact on cellular signaling pathways, and its clinical application in oncology. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological processes to serve as a valuable resource for the scientific community.

Core Mechanism: Inhibition of Farnesyltransferase

The primary molecular target of this compound is farnesyltransferase (FTase).[3] This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid tail to a cysteine residue within a C-terminal CaaX box motif of substrate proteins.[4] This process, known as farnesylation, is a crucial post-translational modification that facilitates the anchoring of these proteins to the inner leaflet of the cell membrane, a prerequisite for their proper function in signal transduction.[4]

This compound acts as a competitive inhibitor of FTase, preventing the farnesylation of its target proteins.[5] This leads to the accumulation of unprocessed, non-farnesylated proteins in the cytoplasm, rendering them unable to localize to the cell membrane and participate in downstream signaling cascades.[3][4]

References

- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ashpublications.org [ashpublications.org]

Tipifarnib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Tipifarnib, also known as R115777, is a potent and selective, orally bioavailable, nonpeptidomimetic inhibitor of farnesyltransferase (FTase).[1][2][3] Initially developed with the broad aim of targeting Ras-driven cancers, its clinical development has evolved into a precision medicine approach, showing significant promise in malignancies characterized by specific genetic mutations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of this compound began at Johnson & Johnson Pharmaceutical Research & Development, L.L.C.[4] The initial rationale was to inhibit the Ras signaling pathway, which is frequently hyperactive in many human cancers. Ras proteins require a post-translational modification called farnesylation to anchor to the cell membrane, a critical step for their signaling activity.[4][5] The enzyme responsible for this lipid modification is farnesyltransferase (FTase), making it an attractive therapeutic target.[1][6]

The clinical development of this compound started in 1997, encompassing over 70 clinical studies.[1][3] Initially, FTase inhibitors (FTIs) were conceived as broad KRAS inhibitors, as KRAS is the most frequently mutated Ras isoform in cancer.[1][3] However, early clinical trials in tumors with high KRAS and NRAS mutation prevalence yielded modest results.[3][7] It was later discovered that KRAS and NRAS can undergo an alternative prenylation process called geranylgeranylation when farnesylation is blocked, allowing them to circumvent the effects of FTIs.[3][6][7]

A pivotal breakthrough occurred with the realization that the HRAS isoform, unlike KRAS and NRAS, is exclusively dependent on farnesylation for its membrane localization and function.[1][8][9] This key difference meant that HRAS-mutant tumors could be uniquely sensitive to FTase inhibition. This discovery repositioned this compound as a precision therapy for cancers harboring specific HRAS mutations. Kura Oncology later in-licensed this compound from Janssen in 2014 and has spearheaded its development in genetically defined patient populations.[4]

Chemical Synthesis

This compound ((+)-6-[(R)-Amino-(4-chlorophenyl)-(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one) is a quinolone analog of imidazole-containing heterocyclic compounds.[2] The synthesis has been described in several publications and patents.

A common synthetic route involves the condensation of the anion of 1-methylimidazole (B24206) with a 6-(4-chlorobenzoyl) quinolone derivative.[2][10] The synthesis is initially racemic, and the desired (R)-enantiomer is obtained through chiral resolution, for example, by forming a diastereomeric salt with L-(−)-dibenzoyl tartaric acid.[10][11]

A key intermediate, the quinolone core, can be prepared in multiple steps, starting from the cyclization of N-phenyl-3-(3-chlorophenyl)-2-propenamide, followed by acylation, oxidation, and N-methylation.[2] More recent, practical routes describe a Palladium-catalyzed cascade reaction involving C-H bond activation, C-C bond formation, and cyclization to efficiently construct the 2-quinolinone core.[12]

General Synthetic Scheme Overview:

-

Quinolone Core Synthesis: Construction of the 4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone scaffold.

-

Acylation: Introduction of the 4-chlorobenzoyl group at the 6-position of the quinolone ring.

-

Condensation: Reaction of the resulting ketone with a metallated 1-methylimidazole to form a tertiary alcohol.[10][11]

-

Functional Group Manipulation: Conversion of the hydroxyl group to an amino group, often via a chloro intermediate followed by reaction with ammonia.[10]

-

Chiral Resolution: Separation of the racemic mixture to isolate the pharmacologically active (R)-enantiomer of this compound.[10]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the farnesyltransferase (FTase) enzyme.[2][5]

Inhibition of Farnesylation: FTase is a zinc metalloenzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[1][6] This farnesylation is a crucial step for the proper localization and function of numerous signaling proteins, including all Ras isoforms (HRAS, KRAS, NRAS), Rho family proteins, and nuclear lamins.[6] By binding to FTase, this compound prevents the farnesylation of these proteins.

Disruption of Ras Signaling: For Ras proteins, farnesylation is the first and essential step for their attachment to the inner surface of the plasma membrane.[9] This membrane association is a prerequisite for their activation and subsequent engagement of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[1]

By inhibiting FTase, this compound prevents the membrane localization of HRAS.[1][9] This sequesters HRAS in the cytosol, rendering it inactive and unable to propagate oncogenic signals.[1][4] This leads to the inhibition of downstream MAPK pathway signaling, resulting in reduced cell proliferation and induction of apoptosis in HRAS-mutant cancer cells.[1][9]

Other Mechanisms: Beyond its effects on HRAS, this compound has been shown to impact other cellular processes. It can inhibit the CXCL12/CXCR4 signaling pathway, which is involved in the tumor microenvironment, cell migration, and survival.[13] This effect may contribute to its clinical activity in hematologic malignancies and other cancers that overexpress CXCL12.[13]

Quantitative Pharmacological Data

The potency and clinical efficacy of this compound have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ | Farnesyltransferase (FTase) | 0.6 nM | [14] |

| IC₅₀ | FTase (Lamin B peptide) | 0.86 nM | [14][15][16] |

| IC₅₀ | FTase (K-RasB peptide) | 7.9 nM | [14][16] |

| EC₅₀ | Ha-RAS processing (NIH3T3) | 2.0 nM | [14] |

| ED₅₀ | Trypanosoma cruzi | 4.0 nM |[16] |

Table 2: Clinical Efficacy of this compound in HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC)

| Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

|---|---|---|---|---|---|

| Phase II (AIM-HN/KO-TIP-001) | R/M HNSCC, HRAS VAF ≥20% | 55% | 5.6 months | 15.4 months | [7] |

| Phase II (RUN-HN) | R/M HNSCC, HRAS mutant | 50% | 5.9 months | 15.4 months |

| Phase II (AIM-HN, IRF analysis) | R/M HNSCC, HRAS mutant (2nd line+) | 29% | - | - |[17] |

R/M: Recurrent/Metastatic; VAF: Variant Allele Frequency; IRF: Independent Review Facility

Table 3: Clinical Activity in Other Malignancies

| Malignancy | Patient Population | Key Outcome | Reference |

|---|---|---|---|

| Peripheral T-cell Lymphoma (PTCL) | Relapsed/Refractory | 31-50% ORR | [18] |

| Chronic Myelomonocytic Leukemia (CMML) | RAS wild-type | 33% ORR | [19] |

| Acute Myeloid Leukemia (AML) | Elderly/Unfit, CXCL12 overexpression | 7 CRs in 11 patients |[13] |

ORR: Objective Response Rate; CR: Complete Response

Key Experimental Protocols

This section details methodologies for key experiments used in the evaluation of this compound.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay quantifies the ability of a compound to inhibit FTase enzymatic activity. A common method is a fluorimetric assay that measures the transfer of a farnesyl group to a fluorescently-labeled peptide substrate.[20]

Principle: FTase catalyzes the transfer of a non-fluorescent farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylated product exhibits a significant increase in fluorescence upon enzymatic modification. Inhibition of FTase results in a reduced fluorescence signal.[20]

Materials:

-

Recombinant human FTase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Black 96-well or 384-well microplates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Enzyme Incubation: Add the FTase enzyme and the this compound dilutions to the microplate wells. Include controls for 100% activity (enzyme, no inhibitor) and background (no enzyme). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to all wells.

-

Data Acquisition: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity kinetically over 60 minutes or as an endpoint reading after a fixed incubation period.

-

Data Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[20]

Western Blot Analysis for Pathway Inhibition

Western blotting is used to assess the effect of this compound on the farnesylation status of proteins and the activation of downstream signaling pathways.

Principle: Unfarnesylated HRAS exhibits a slight upward mobility shift on an SDS-PAGE gel compared to its farnesylated form. Inhibition of the downstream MAPK pathway can be observed by measuring the phosphorylation status of key proteins like ERK (pERK).

Procedure:

-

Cell Treatment: Culture HRAS-mutant cells (e.g., UMSCC17B) and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 48 hours).[1]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-HRAS (to observe mobility shift)

-

Anti-phospho-ERK (pERK)

-

Anti-total ERK

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity to determine the relative levels of pERK/total ERK and observe the shift in the HRAS band in this compound-treated samples.

In Vivo Xenograft Efficacy Studies

Animal models are crucial for evaluating the anti-tumor activity of this compound in a living system.[21]

Principle: Human cancer cells (cell line-derived or patient-derived) are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control, and tumor growth is monitored over time.

Procedure:

-

Cell/Tumor Preparation: Culture HRAS-mutant HNSCC cells or prepare fragments from patient-derived xenograft (PDX) models.[1][9]

-

Implantation: Subcutaneously implant a suspension of cells or tumor fragments into the flank of athymic nude mice.[1][9]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 250-350 mm³), randomize the animals into treatment and control groups.[1][9]

-

Drug Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., oral gavage). Administer this compound (e.g., 60 mg/kg, twice daily) or vehicle to the respective groups for the duration of the study (e.g., ~20 days).[1][9]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (or when tumors reach a maximum size), euthanize the animals. Excise tumors for ex vivo analyses, such as western blotting for pathway inhibition (pERK) or immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved Caspase 3) markers.[1] Compare the tumor growth curves between the treatment and control groups to determine efficacy.

References

- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boa.unimib.it [boa.unimib.it]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. allfordrugs.com [allfordrugs.com]

- 11. AU2019270163A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. ashpublications.org [ashpublications.org]

- 19. Kura Oncology Reports Positive Phase 2 Study of this compound in Chronic Myelomonocytic Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tipifarnib Farnesyltransferase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipifarnib is a potent and highly selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cellular signaling and oncogenesis.[1][2][3] This technical guide provides a comprehensive overview of the this compound farnesyltransferase inhibition pathway, detailing its mechanism of action, impact on downstream signaling cascades, and methodologies for its study. Particular focus is given to its activity in cancers harboring HRAS mutations, a context where this compound has shown significant clinical promise.[4][5] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

The Farnesyltransferase Pathway and Its Inhibition by this compound

Protein farnesylation is a critical post-translational modification that involves the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[6][7] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[8] The addition of this hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their proper function and participation in signal transduction.[1][8]

A multitude of proteins undergo farnesylation, including members of the Ras superfamily of small GTPases (such as HRAS, KRAS, and NRAS), nuclear lamins, and other signaling proteins.[9][10] The Ras proteins, in particular, are pivotal regulators of cell proliferation, differentiation, and survival.[9][11] In a significant portion of human cancers, activating mutations in RAS genes lead to constitutively active Ras proteins, driving uncontrolled cell growth.[9]

This compound exerts its therapeutic effect by competitively inhibiting FTase, thereby blocking the farnesylation of its substrate proteins.[1][12] This prevention of farnesylation disrupts the subcellular localization and subsequent activation of key signaling molecules, most notably Ras proteins.[1] By preventing their attachment to the plasma membrane, this compound renders them inactive, thus interrupting the downstream signaling pathways that contribute to cancer cell proliferation and survival.[1][4]

Impact on Downstream Signaling Pathways

The inhibition of farnesyltransferase by this compound primarily affects signaling pathways regulated by farnesylated proteins. The most well-characterized of these are the RAS-MAPK and PI3K-AKT pathways.

RAS-MAPK Pathway

The Ras proteins are upstream activators of the mitogen-activated protein kinase (MAPK) cascade.[13] Upon activation, Ras recruits and activates Raf kinases, which in turn phosphorylate and activate MEK, leading to the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation and survival.[11]

In tumors with activating HRAS mutations, the cell is particularly dependent on the farnesylation of HRAS for its oncogenic signaling, as HRAS is exclusively modified by FTase.[2][5] this compound's inhibition of HRAS farnesylation leads to its displacement from the cell membrane, thereby abrogating MAPK pathway signaling.[2][4] This results in reduced proliferation, induction of apoptosis, and inhibition of angiogenesis.[2][4]

PI3K-AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is another critical signaling cascade that can be influenced by Ras activity and is central to cell survival, growth, and proliferation.[14][15] While the direct effects of this compound on the PI3K/AKT pathway are complex and can be cell-type dependent, inhibition of Ras farnesylation can lead to decreased PI3K activation in certain contexts.[16] However, some studies suggest that activation of the PI3K-AKT pathway can mask the pro-apoptotic effects of farnesyltransferase inhibitors, highlighting the intricate cross-talk between these signaling networks.[17] More recent evidence also points to a convergent inhibition of mTOR activity when this compound is combined with PI3Kα inhibitors.[18]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U937 | Histiocytic Lymphoma | Induces apoptosis | [19] |

| LGL T-cells | T-cell large granular lymphocytic leukemia | 5 µM (induces apoptosis) | [19] |

| T-ALL/TCL cell lines (sensitive) | T-cell acute lymphoblastic leukemia/T-cell lymphoma | <100 | [20] |

| MKN45, KATOIII | Gastric Cancer | 300 nM - 3 µM (inhibits proliferation) | [21] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Clinical Trial Data for this compound in HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC)

| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Phase II (RUN-HN, NCT02383927) | R/M HNSCC, high HRAS VAF (≥20%) | 20 (evaluable) | 55% | 5.6 months | 15.4 months | [22][23] |

| Phase II (AIM-HN, NCT03719690) | R/M HNSCC, high HRAS VAF | 38 (evaluable) | See reference for investigator vs. IRF assessed rates | Not Reported | Not Reported |

R/M: Recurrent/Metastatic; VAF: Variant Allele Frequency

Key Experimental Protocols

The study of this compound and its effects on the farnesyltransferase pathway involves a variety of established molecular and cellular biology techniques.

Farnesyltransferase Activity Assay

This assay measures the enzymatic activity of FTase and its inhibition by compounds like this compound.

Principle: A common method is a fluorescence-based assay where FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence, which can be measured over time.[24][25]

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, FTase enzyme solution, FPP, and the fluorescent peptide substrate. Prepare serial dilutions of this compound.

-

Reaction Setup: In a microplate, add the assay buffer, FTase enzyme, and this compound (or vehicle control).

-

Initiation: Start the reaction by adding FPP and the fluorescent peptide substrate.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 550 nm emission) kinetically or at a fixed time point.[26][27]

-

Data Analysis: Calculate the rate of reaction and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Principle: Assays like the MTS or trypan blue exclusion assay are used to quantify the number of viable cells after treatment with this compound.[21][28]

Protocol Outline:

-

Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 48-96 hours).[20][28]

-

Assay:

-

For Trypan Blue: Detach cells, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.[21]

-

For MTS: Add the MTS reagent to the wells, incubate, and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: Plot cell viability as a percentage of the vehicle control against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Protein Farnesylation

This technique is used to visualize the inhibition of protein farnesylation in cells.

Principle: Inhibition of farnesylation results in the accumulation of the unprocessed, non-farnesylated form of a protein. This unprocessed form often has a slightly higher molecular weight and can be detected as a mobility shift on an SDS-PAGE gel.[7]

Protocol Outline:

-

Cell Culture and Lysis: Treat cells with this compound. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[29]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the protein of interest (e.g., anti-HRAS or anti-prelamin A).[7]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[7] The appearance of a higher molecular weight band in this compound-treated samples indicates the accumulation of the non-farnesylated protein.

Conclusion

This compound's mechanism of action as a farnesyltransferase inhibitor provides a targeted approach to cancer therapy, particularly in malignancies driven by proteins that are exclusively dependent on farnesylation, such as HRAS.[2][5] By preventing the membrane localization and activation of key oncoproteins, this compound effectively disrupts downstream signaling pathways, leading to the inhibition of tumor growth and survival.[1][4] The quantitative data from preclinical and clinical studies underscore its potential as a precision medicine. The experimental protocols outlined in this guide provide a framework for the continued investigation of farnesyltransferase inhibition and the development of novel therapeutic strategies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boa.unimib.it [boa.unimib.it]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 9. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ras GTPase - Wikipedia [en.wikipedia.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the PI3'K-AKT pathway masks the proapoptotic effects of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. selleckchem.com [selleckchem.com]

- 20. Identification of this compound sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bioassaysys.com [bioassaysys.com]

- 26. bioassaysys.com [bioassaysys.com]

- 27. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 28. researchgate.net [researchgate.net]

- 29. bio-rad.com [bio-rad.com]

Tipifarnib: A Technical Guide to its Core Initial Research Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tipifarnib (formerly R115777) is a potent, selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase). Initially developed as a broad-spectrum anti-cancer agent to target Ras-driven tumors, its early research journey has been a paradigm of evolving precision oncology. Initial preclinical and clinical investigations across a wide range of malignancies revealed a more complex mechanism of action than first hypothesized. A key discovery was the differential dependency of Ras isoforms on farnesylation, which ultimately refocused this compound's application from a general Ras inhibitor to a targeted therapy for tumors with specific mutations, most notably HRAS-mutant solid tumors. This guide details the foundational mechanism of action, summarizes key quantitative data from initial preclinical and clinical studies, outlines the experimental protocols used in its evaluation, and illustrates the core biological pathways and workflows.

Mechanism of Action: Farnesyltransferase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of numerous cellular proteins.[1][2][3]

1.1. The Role of Farnesylation Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a "CAAX" motif at the C-terminus of target proteins.[4] This lipid modification, known as farnesylation or prenylation, is essential for trafficking and anchoring these proteins to the inner surface of the cell membrane.[5][6] Membrane localization is a prerequisite for the function of many key signaling proteins, including the Ras family of small GTPases (HRAS, KRAS, NRAS).[1] Once anchored, Ras proteins can be activated to a GTP-bound state, triggering downstream signaling cascades like the RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[4]

1.2. This compound's Impact on Ras Signaling By inhibiting FTase, this compound prevents the farnesylation of Ras proteins.[7] This disruption blocks their translocation to the plasma membrane, rendering them inactive and unable to propagate oncogenic signals.[3][7] The initial hypothesis was that this would be effective against all Ras-driven cancers, which constitute approximately 30% of all human tumors.[4]

However, further research revealed a critical distinction among Ras isoforms. While HRAS is solely dependent on farnesylation for membrane localization, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited.[5][8] This compensatory mechanism allows KRAS and NRAS to circumvent the effects of this compound, explaining the modest clinical activity in tumors driven by these mutations.[5][9] This discovery was pivotal, shifting the research focus to HRAS-mutant tumors as a uniquely susceptible population.[5][9][10]

Initial Preclinical Research Applications

Preclinical studies were instrumental in defining this compound's activity profile. Investigations in cell lines and patient-derived xenograft (PDX) models demonstrated that this compound could displace HRAS from cellular membranes and selectively inhibit proliferation, survival, and spheroid formation in HRAS-mutant cells, while having minimal effect on HRAS wild-type cells.[5] Mechanistically, treatment led to the reduction of MAPK pathway signaling, induction of apoptosis, and a robust abrogation of neovascularization.[5]

Table 1: Summary of In Vitro Potency of this compound

| Assay Type | Target Enzyme | Species | IC50 Value | Reference |

|---|---|---|---|---|

| Enzymatic Assay | Farnesyltransferase | Human | 0.45–0.57 nM | [11] |

| Enzymatic Assay | Farnesyltransferase | Bovine | 0.45–0.57 nM | [11] |

| Lamin B Farnesylation | Farnesyltransferase | Not Specified | 0.86 nM |[12] |

Early Clinical Research Applications

This compound's clinical development began in 1997 and has encompassed over 70 studies across solid and hematologic malignancies.[5]

3.1. Solid Tumors The most significant early findings in solid tumors came from studies focusing on Head and Neck Squamous Cell Carcinoma (HNSCC). A pivotal Phase II trial (NCT02383927) showed remarkable efficacy in patients with recurrent/metastatic HNSCC harboring HRAS mutations, particularly those with a high mutant variant allele frequency (VAF).[12][13]

Table 2: Key Phase II Clinical Trial Results for this compound in HRAS-Mutant HNSCC

| Study Identifier | Patient Population | Dosing Regimen | No. of Evaluable Pts (High VAF) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

|---|---|---|---|---|---|---|---|

| KO-TIP-001 (NCT02383927) | Recurrent/Metastatic HRAS-mutant HNSCC | 600 or 900 mg PO BID, Days 1-7 & 15-21 of a 28-day cycle | 20 | 55% (95% CI, 31.5-76.9) | 5.6 months (95% CI, 3.6-16.4) | 15.4 months (95% CI, 7.0-29.7) | [12][13] |

| AIM-HN (NCT03719690) | Recurrent/Metastatic HRAS-mutant HNSCC (post-platinum) | 600 mg PO BID, Days 1-7 & 15-21 of a 28-day cycle | 50 (as of June 2023) | 29% (in 2nd line setting) | Not Reported | Not Reported |[14][15] |

3.2. Hematologic Malignancies this compound also demonstrated clinical activity in various myeloid malignancies, often independent of Ras mutational status, suggesting effects on other farnesylated proteins.[16][17] It was investigated in elderly patients with Acute Myeloid Leukemia (AML) who were not candidates for traditional chemotherapy, as well as in patients with Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML), and Multiple Myeloma (MM).[16][18][19]

Table 3: Selected Early Phase Clinical Trial Results for this compound in Hematologic Malignancies

| Indication | Patient Population | Dosing Regimen | Key Efficacy Outcome | Reference |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Elderly, untreated, poor-risk | 600 mg PO BID, 3 of 4-6 weeks | 14% Complete Remission (CR) Rate (n=158) | [16][20] |

| AML (Maintenance) | Poor-risk, in first CR | 400 mg PO BID, 14 of 21 days | Median Disease-Free Survival: 13.5 months | [18] |

| AML (Combination) | Elderly, untreated | This compound + Etoposide (B1684455) | 25% CR Rate (n=84) | [21] |

| Myelodysplastic Syndromes (MDS) | High-risk | 300 mg PO BID, 21 of 28 days | ~30% Durable Response Rate | [18] |

| Multiple Myeloma (MM) | Relapsed | 300 mg PO BID, 3 weeks every 4 weeks | 64% Disease Stabilization (n=43) | [19] |

| Peripheral T-Cell Lymphoma (PTCL) | Relapsed/Refractory | 300 mg PO BID, 21 of 28 days | 18% ORR (n=65), 31% in AITL subtype |[22] |

Key Experimental Protocols

The evaluation of this compound's activity and mechanism relied on a series of standardized in vitro and in vivo assays.

4.1. Farnesyltransferase Inhibition Assay This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of FTase.

-

Principle: To quantify the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition is measured by a decrease in the fluorescence signal.

-

Generalized Protocol:

-

Materials: Recombinant FTase enzyme, FPP, a fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLS), assay buffer, this compound dissolved in DMSO, and 96-well microplates.[7]

-

Procedure: Serial dilutions of this compound are prepared. In a 96-well plate, the assay buffer, FTase enzyme, substrate, FPP, and this compound dilutions are combined.[7]

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Measurement: The reaction is stopped, and the amount of farnesylated product is quantified using a fluorescence plate reader. The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the FTase activity.

-

4.2. Cell Viability / Proliferation Assays (e.g., MTT, 3D Spheroid) These assays assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Principle: To measure the metabolic activity of cells, which correlates with the number of viable cells.

-

Generalized Protocol (MTT Assay):

-

Materials: Cancer cell lines (e.g., HRAS-mutant HNSCC lines), cell culture medium, this compound, MTT reagent, and a solubilization solution.[7]

-

Procedure: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a defined period (e.g., 72 hours).

-

Staining: MTT reagent is added, which is converted by metabolically active cells into a purple formazan (B1609692) product.

-

Measurement: The formazan is dissolved using a solubilization solution, and the absorbance is read on a spectrophotometer. A decrease in absorbance indicates reduced cell viability.[7]

-

-

3D Spheroid Assay: This assay provides a more physiologically relevant model by growing cells in a 3D hydrogel culture to assess the impact on tumor spheroid formation and viability over longer periods (e.g., 3 weeks).[5]

4.3. Western Blot Analysis This technique is used to detect specific proteins and assess the on-target effect of this compound and its impact on downstream signaling.

-

Principle: To separate proteins by size via gel electrophoresis, transfer them to a membrane, and probe with antibodies specific to the proteins of interest.

-

Applications for this compound Research:

-

Confirming FTase Inhibition: Assessing the farnesylation status of a surrogate protein like HDJ-2. Unfarnesylated HDJ-2 migrates more slowly on a gel than its farnesylated counterpart. Inhibition of farnesylation by this compound is confirmed by a shift to the slower-migrating, unprocessed form.[16][19]

-

Assessing Ras Localization: Separating cellular fractions to show that this compound treatment causes a displacement of HRAS from the membrane fraction to the cytosolic fraction.[5]

-

Evaluating Downstream Signaling: Measuring the phosphorylation status of key pathway proteins like ERK and AKT. A decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) indicates successful inhibition of the MAPK and PI3K/AKT pathways, respectively.[5][19]

-

Conclusion

The initial research into this compound provides a compelling case study in the evolution of targeted cancer therapy. Originally conceived as a broad inhibitor of the widely implicated Ras pathway, rigorous preclinical and clinical investigation uncovered a nuanced mechanism of action. The key finding of differential prenylation among Ras isoforms led to the repositioning of this compound as a precision medicine for malignancies exclusively dependent on farnesylation, particularly HRAS-mutant HNSCC. The foundational studies outlined here not only established a clear therapeutic path for this compound but also provided invaluable insights into Ras biology and the principles of biomarker-driven drug development.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. Kura Oncology Announces Positive Results from Registration-Directed Study of this compound in Patients with HRAS Mutant HNSCC - BioSpace [biospace.com]

- 16. A phase 2 study of the farnesyltransferase inhibitor this compound in poor-risk and elderly patients with previously untreated acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Farnesyltransferase inhibition in hematologic malignancies: the clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Farnesyltransferase inhibitor this compound is well tolerated, induces stabilization of disease, and inhibits farnesylation and oncogenic/tumor survival pathways in patients with advanced multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Multi-institutional phase 2 clinical and pharmacogenomic trial of this compound plus etoposide for elderly adults with newly diagnosed acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

Tipifarnib: An In-depth Technical Guide on Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipifarnib (formerly known as R115777) is a potent and selective, orally bioavailable inhibitor of farnesyltransferase (FTase). By inhibiting this crucial enzyme, this compound disrupts the post-translational modification of a variety of proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases. This guide provides a comprehensive technical overview of the cellular uptake and intracellular distribution of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key molecular pathways.

Mechanism of Action: Inhibition of Farnesyltransferase

Farnesylation is a critical post-translational modification that involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of specific proteins. This lipophilic modification facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their proper localization and function in signal transduction.

This compound acts as a competitive inhibitor of FTase, preventing the farnesylation of key signaling proteins. The primary target of interest has been the Ras proteins, particularly HRAS, which is exclusively dependent on farnesylation for its membrane localization and subsequent activation of downstream oncogenic signaling pathways.[1][2] By preventing farnesylation, this compound leads to the accumulation of inactive, cytosolic Ras.[3]

Cellular Uptake and Efflux

The precise mechanisms governing the influx of this compound into cancer cells have not been fully elucidated in publicly available literature. It is likely that a combination of passive diffusion, owing to its lipophilic nature, and carrier-mediated transport via Solute Carrier (SLC) transporters are involved. However, specific SLC transporters responsible for this compound uptake have not yet been definitively identified.

In contrast, the efflux of this compound is better characterized. Studies have shown that this compound is a substrate of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as ABCB1.[4] Overexpression of P-gp in cancer cells can lead to increased efflux of this compound, thereby reducing its intracellular concentration and potentially contributing to drug resistance.

Quantitative Data on this compound Cellular Accumulation

Specific quantitative data on the intracellular concentrations of this compound in various cancer cell lines and their subcellular compartments are not extensively available in the public domain. However, pharmacokinetic studies in clinical trials have provided insights into achievable plasma concentrations. In patients, average circulating concentrations of this compound can reach approximately 500 nM to 1.5 µM.[5][6] In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines at concentrations ranging from nanomolar to low micromolar. For instance, in acute myeloid leukemia (AML) cell lines, the IC50 values ranged from 19 to 134 nM.[7] In T-cell leukemia/lymphoma cell lines, 60% were sensitive to this compound at concentrations below 100 nM.[8]

| Cell Line Type | Effective Concentration/IC50 | Reference |

| Acute Myeloid Leukemia (AML) | 19 - 134 nM | [7] |

| T-Cell Leukemia/Lymphoma | < 100 nM (in 60% of cell lines) | [8] |

| Gastric Cancer (HIF-1α-positive) | 300 nM (inhibition of proliferation) | [5][6] |

| Head and Neck Squamous Cell Carcinoma (HRAS mutant) | 200 nM (inhibition of signaling) | [2] |

Subcellular Distribution

The primary site of action for this compound is the cytosol, where it inhibits farnesyltransferase. By preventing the farnesylation of proteins like HRAS, this compound causes these proteins to remain in the cytosol rather than translocating to the cell membrane.[2]

This compound's inhibition of Rheb farnesylation also affects its localization. Active Rheb is known to localize to lysosomes to regulate mTOR activity. Treatment with this compound has been shown to diminish the lysosomal localization of Rheb.

While this compound's primary target is cytosolic, its distribution to other subcellular compartments has not been quantitatively detailed in available literature.

Experimental Protocols

Cellular Uptake and Efflux Assay

This protocol provides a general framework for quantifying the cellular uptake and efflux of this compound.

a. Cell Culture:

-

Culture cancer cell lines of interest (e.g., those with known HRAS mutations or P-gp expression levels) in appropriate media and conditions.

-

Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

b. Uptake Assay:

-

Wash cells with pre-warmed phosphate-buffered saline (PBS).

-

Incubate cells with various concentrations of this compound in culture medium for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

At each time point, rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Collect the cell lysates for quantification of intracellular this compound.

c. Efflux Assay:

-

Pre-load cells with a defined concentration of this compound for a specific duration (e.g., 1-2 hours) to allow for accumulation.

-

Wash the cells three times with pre-warmed PBS to remove extracellular drug.

-

Add fresh, drug-free medium to the cells and incubate at 37°C.

-

Collect aliquots of the medium at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the amount of effluxed this compound.

-

At the final time point, lyse the cells to determine the remaining intracellular concentration.

-

To investigate the role of P-gp, perform the efflux assay in the presence and absence of a P-gp inhibitor (e.g., verapamil (B1683045) or PSC833).

d. Quantification by LC-MS/MS:

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in cell lysates and culture medium.

-

Use a suitable internal standard for accurate quantification.

-

Protein precipitation or solid-phase extraction can be used for sample preparation.[9]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacogenetics of this compound (R115777) transport and metabolism in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor this compound in medullary and differentiated thyroid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of this compound sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]

The Farnesyltransferase Inhibitor Tipifarnib: A Modulator of the CXCL12/CXCR4 Signaling Pathway in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, playing a pivotal role in tumor growth, invasion, angiogenesis, and metastasis.[1] The chemokine CXCL12, secreted by the tumor microenvironment, binds to its receptor CXCR4 on cancer cells, initiating a cascade of downstream signaling events that promote cell survival and migration.[1] Consequently, targeting this pathway has emerged as a promising therapeutic strategy in oncology. Tipifarnib, a potent and selective inhibitor of farnesyltransferase (FTase), has demonstrated significant anti-cancer activity in various malignancies, and emerging evidence has identified its interaction with the CXCL12/CXCR4 pathway as a key component of its mechanism of action.[2][3] This technical guide provides an in-depth overview of the interplay between this compound and the CXCL12/CXCR4 axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: this compound's Impact on Farnesylation and Downstream Signaling

This compound's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme responsible for the post-translational farnesylation of a variety of proteins, including members of the Ras superfamily of small GTPases.[4] Farnesylation is a crucial step for the proper membrane localization and function of these signaling proteins.[4] By preventing farnesylation, this compound disrupts their activity and downstream signaling cascades.

One of the key farnesylated proteins implicated in the CXCL12/CXCR4 pathway is H-Ras. Upon CXCL12 binding to CXCR4, downstream signaling can proceed through Ras activation, leading to the activation of the Raf/MEK/ERK pathway, which promotes cell proliferation and survival. This compound's inhibition of H-Ras farnesylation disrupts its membrane localization and subsequent activation, thereby attenuating this pro-tumorigenic signaling.[5]

Furthermore, this compound's effects extend beyond Ras. It also inhibits the farnesylation of Ras homolog enriched in brain (Rheb), a small GTPase that is a critical activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting Rheb farnesylation, this compound suppresses mTORC1 activity, leading to reduced protein synthesis and cell growth.[6]

The culmination of these inhibitory actions on key signaling nodes downstream of CXCR4 ultimately leads to a multifaceted anti-tumor response, including the inhibition of cell migration and the induction of apoptosis in cancer cells.[7][8]

References

- 1. CXCL12 and CXCR4 as Potential Early Biomarkers for Luminal A and Luminal B Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kura Oncology Reports Clinical Activity of this compound in Subsets of Pancreatic Cancer Associated with High CXCL12 Expression | Kura Oncology, Inc. [ir.kuraoncology.com]

- 3. Kura Oncology Identifies Farnesylated Proteins Associated with CXCL12 Expression, Potential Biomarker of Clinical Benefit from this compound in Lymphoma Indications | Kura Oncology, Inc. [ir.kuraoncology.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitor this compound inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Tipifarnib: Reshaping the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tipifarnib, a potent and selective farnesyltransferase inhibitor, has demonstrated significant anti-tumor activity, particularly in malignancies driven by HRAS mutations.[1][2][3][4] Beyond its direct effects on tumor cell proliferation and survival, emerging evidence reveals that this compound profoundly modulates the complex ecosystem of the tumor microenvironment (TME). This document provides a comprehensive technical overview of this compound's impact on the TME, consolidating preclinical and clinical findings. It details the underlying mechanisms of action, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating farnesyltransferase inhibition as a therapeutic strategy and seeking to understand its broader immunomodulatory and anti-stromal effects.

Introduction: The Rationale for Targeting Farnesyltransferase in the TME

The TME is a dynamic network of non-malignant cells, extracellular matrix (ECM), and signaling molecules that plays a critical role in tumor progression, metastasis, and response to therapy.[5] Key components of the TME, including immune cells, fibroblasts, and endothelial cells, are often co-opted by the tumor to support its growth and survival.[5] this compound is an investigational drug that inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins, most notably the Ras family of small GTPases.[2][6][7][8][9] By preventing the farnesylation of proteins like HRAS, this compound blocks their localization to the cell membrane, thereby inhibiting their oncogenic signaling.[1][2][6] While the primary focus has been on HRAS-mutant tumors, the effects of this compound extend to other farnesylated proteins, leading to a broader impact on the TME.[6][9][10] This includes the modulation of immune responses, angiogenesis, and stromal composition, highlighting its potential to "normalize" the TME and enhance the efficacy of other cancer therapies.[5]

Mechanism of Action in the Tumor Microenvironment

This compound's influence on the TME is multifaceted, stemming from its ability to inhibit the farnesylation of a variety of signaling proteins in both tumor cells and stromal cells.

Impact on Immune Cells

The immune landscape within the TME is a critical determinant of tumor control. This compound has been shown to modulate several immune cell populations:

-

T-Cells: In Large Granular Lymphocyte (LGL) leukemia, this compound has been found to reduce Th1 cytokines by blocking T-bet protein expression and IL-12 responsiveness.[11] This is achieved through the modulation of histone acetylation of the ifng gene, leading to a blockade of Th1 differentiation.[11] Furthermore, in renal cell carcinoma (RCC) models, exosomes from sunitinib-resistant cells exhibited a cytotoxic effect on Jurkat T-cells, which was associated with increased exosomal PD-L1.[12][13] this compound treatment downregulated this exosomal PD-L1 expression, suggesting a potential to restore T-cell function.[12][13]

-

Tumor-Associated Macrophages (TAMs): In a study on HRAS-driven thyroid cancers, tumors were heavily infiltrated with macrophages.[7] While the direct effect of this compound on macrophage polarization (M1 vs. M2) is an area for further investigation, the observed changes in the TME from an immune-enriched to a fibrotic phenotype in head and neck squamous cell carcinoma (HNSCC) suggest a complex interplay with myeloid populations.[1][14]

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are potent suppressors of T-cell immunity. While direct studies on this compound's effect on MDSCs are limited in the provided search results, the known role of RAS signaling in myelopoiesis and inflammation suggests that farnesyltransferase inhibition could impact the differentiation and function of these cells.

Effects on Angiogenesis and Stroma

-

Anti-Angiogenic Effects: this compound has demonstrated anti-angiogenic properties.[3][15] In xenograft models of HRAS-mutant HNSCC, this compound treatment blocked neovascularization, an effect attributed to both tumor cells and endothelial cells.[3][15]

-

Stromal Remodeling: Treatment with this compound in HRAS-mutated HNSCC has been associated with an evolution of the TME towards a fibrotic phenotype with increased angiogenesis upon development of resistance.[1][14] This suggests that while initially exerting anti-angiogenic effects, chronic treatment may lead to stromal remodeling that could contribute to therapeutic resistance.

Modulation of the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 signaling pathway is implicated in tumor progression, metastasis, and the creation of an immunosuppressive TME. This compound has been shown to target this pathway:

-

This compound downregulates the secretion of the chemokine CXCL12 from stromal cells.[10][16]

-

In clinical studies of peripheral T-cell lymphoma (PTCL), patients with a high expression ratio of CXCL12 to its receptor CXCR4 showed a higher objective response rate to this compound.[16]

-

A retrospective analysis of a phase 3 study in pancreatic cancer suggested that patients with high CXCL12-expressing tumors, as indicated by the absence of abdominal pain, may derive greater benefit from this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, focusing on its effects on the tumor microenvironment and overall anti-tumor activity.

Table 1: Clinical Efficacy of this compound in HRAS-Mutant HNSCC

| Metric | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 55% | Recurrent/metastatic HNSCC with high HRAS VAF (>20%) | [17] |

| Median Progression-Free Survival (PFS) | 5.6 months | Recurrent/metastatic HNSCC with high HRAS VAF (>20%) | [17] |

| Median Overall Survival (OS) | 15.4 months | Recurrent/metastatic HNSCC with high HRAS VAF (>20%) | [17] |

| ORR in Second-Line Treatment | 29% | Recurrent/metastatic HNSCC | [18] |

Table 2: Clinical Efficacy of this compound in Other Malignancies

| Indication | Metric | Value | Patient Population | Reference | | --- | --- | --- | --- | | Peripheral T-Cell Lymphoma (PTCL) | ORR | 46% | Angioimmunoblastic T-cell lymphoma (AITL) |[16] | | PTCL | ORR | 50% | High CXCL12/CXCR4 expression ratio |[16] | | Chronic Myelomonocytic Leukemia (CMML) | ORR | 33% | RAS wild-type | |

Table 3: Preclinical Effects of this compound on Exosome Secretion

| Cell Line | Treatment | Reduction in Exosome Concentration | Reference |

| 293T (Wild-type control) | 0.5 µM this compound | 14.9% | [12] |

| 786-0 (RCC) | 0.5 µM this compound | 51.6% | [12] |

| A498 (RCC) | 0.5 µM this compound | 58.5% | [12] |

| Caki-2 (RCC) | 0.5 µM this compound | 67.8% | [12] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Farnesyltransferase Inhibition and RAS Signaling

Caption: Mechanism of this compound-mediated inhibition of HRAS signaling.

Modulation of the CXCL12/CXCR4 Axis

Caption: this compound's inhibitory effect on the CXCL12/CXCR4 signaling axis.

Impact on T-Cell Function via Exosomal PD-L1

References

- 1. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boa.unimib.it [boa.unimib.it]

- 4. aacr.org [aacr.org]

- 5. oatext.com [oatext.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound-mediated suppression of T-bet-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combination of this compound and Sunitinib Overcomes Renal Cell Carcinoma Resistance to Tyrosine Kinase Inhibitors via Tumor-Derived Exosome and T Cell Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination of this compound and Sunitinib Overcomes Renal Cell Carcinoma Resistance to Tyrosine Kinase Inhibitors via Tumor-Derived Exosome and T Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evolutionary dynamics of this compound in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Kura Oncology Announces Proof of Concept in Angioimmunoblastic T-Cell Lymphoma, Validation of CXCL12 as a Therapeutic Target of this compound in Peripheral T-Cell Lymphoma | Kura Oncology, Inc. [ir.kuraoncology.com]

- 17. onclive.com [onclive.com]

- 18. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]

Tipifarnib in Head and Neck Squamous Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational farnesyltransferase inhibitor, tipifarnib, in the context of head and neck squamous cell carcinoma (HNSCC). It consolidates key findings from preclinical and clinical studies, detailing its mechanism of action, clinical efficacy, and experimental protocols.

Introduction

Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy, particularly in the recurrent or metastatic setting.[1][2][3] The identification of specific molecular drivers has paved the way for targeted therapies. Mutations in the HRAS proto-oncogene, which are present in approximately 4-8% of HNSCC patients, represent a key therapeutic target.[1][4][5][6] this compound is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification and function of HRAS.[7][8][9][10]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of farnesyltransferase, which catalyzes the attachment of a farnesyl group to the C-terminal CAAX motif of specific proteins, including the RAS family of small GTPases.[9] This farnesylation is essential for the membrane localization and subsequent activation of downstream signaling pathways.

While all RAS isoforms (HRAS, KRAS, and NRAS) are substrates for FTase, HRAS is uniquely dependent on this modification for its function.[7][9] In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase-I, rendering them less susceptible to farnesyltransferase inhibitors.[6][7][9] By inhibiting FTase, this compound prevents the membrane localization of HRAS, thereby inhibiting its oncogenic signaling.[7][9] Preclinical studies have demonstrated that this compound treatment leads to the displacement of HRAS from the cell membrane, selectively inhibiting proliferation and survival in HRAS-mutant HNSCC cells.[7][9]

Downstream of HRAS, this compound has been shown to suppress the MAPK signaling pathway, as evidenced by reduced phosphorylation of ERK in xenograft models.[7] This inhibition of oncogenic signaling results in a G1-S cell cycle block, induction of apoptosis, and promotion of squamous lineage differentiation.[7]

Clinical Efficacy in HRAS-Mutant HNSCC

Multiple clinical trials have evaluated the efficacy of this compound in patients with recurrent and/or metastatic (R/M) HNSCC harboring HRAS mutations. A key finding from these studies is the correlation between high HRAS mutant variant allele frequency (VAF) and clinical response.

Phase II Study (KO-TIP-001/RUN-HN)

This single-arm, open-label Phase II trial was instrumental in demonstrating the clinical activity of this compound in a biomarker-selected population.[4][5][6] An ad hoc analysis revealed that efficacy was enriched in patients with a high HRAS mutant VAF (defined as ≥20%), leading to a protocol amendment to focus on this cohort.[5][6]

Table 1: Efficacy of this compound in High VAF (≥20%) HRAS-Mutant HNSCC (KO-TIP-001)

| Endpoint | Value | 95% Confidence Interval | Citation |

| Objective Response Rate (ORR) | 55% | 31.5% - 76.9% | [4][5][6][11] |

| Median Progression-Free Survival (PFS) | 5.6 months | 3.6 - 16.4 months | [1][4][5][6] |

| Median Overall Survival (OS) | 15.4 months | 7.0 - 29.7 months | [1][4][5][6][12] |

| Median Duration of Response (DoR) | 14.7 months | 2.1 - Not Reported | [8][13] |

Data based on evaluable patients with high VAF HNSCC.

Pivotal Phase II Study (AIM-HN, NCT03719690)

The AIM-HN study was a registration-directed trial designed to further evaluate this compound in patients with HRAS-mutant HNSCC who had received prior platinum-based therapy.[14][15]

Table 2: Efficacy of this compound in the AIM-HN Study (High VAF Population)

| Endpoint | Assessed By | Value | 95% Confidence Interval | Citation |

| Objective Response Rate (ORR) | Independent Review | 29% | 0.13 - 0.51 | [14][15] |

| Complete Response (CR) | Independent Review | 1 patient | N/A | [14][15] |

| Partial Response (PR) | Independent Review | 9 patients | N/A | [14] |

Data as of June 15, 2023, from the modified intent-to-treat (mITT) high VAF population.

Experimental Protocols

Patient Selection

Enrollment in key this compound trials for HNSCC was restricted to patients with recurrent or metastatic disease harboring HRAS mutations.[4][11] A critical inclusion criterion that evolved from the KO-TIP-001 study was the HRAS mutant variant allele frequency.

Specifically, for the KO-TIP-001 trial, enrollment was ultimately limited to patients with an HRAS mutant VAF of ≥ 20%.[4][6] For those with a VAF between 20% and 35%, an additional requirement of serum albumin ≥ 3.5 g/dL was instituted as a marker of overall health.[5][6]

Dosing and Administration

This compound is administered orally. The dosing schedule was refined during clinical development to improve tolerability.

-

Initial Dosing: 900 mg orally twice daily on days 1-7 and 15-21 of a 28-day cycle.[5][6]

-

Amended Dosing: The starting dose was amended to 600 mg orally twice daily on the same schedule (days 1-7 and 15-21 of a 28-day cycle) to improve the safety profile and tolerability.[6][8][13]

Efficacy and Safety Assessments

-

Tumor Response: Radiographic imaging was typically performed at baseline, every 8 weeks for the first 6 months, and every 12 weeks thereafter until disease progression.[6]

-

Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). The most frequently reported treatment-emergent adverse events include anemia and lymphopenia.[1][4][5][6] In the AIM-HN trial, approximately 10% of patients experienced grade 3 or 4 treatment-related adverse events.[14]

Mechanisms of Resistance and Future Directions

Despite the promising activity of this compound, acquired resistance can occur. Preclinical and clinical evidence suggests that activation of the PI3K/AKT/mTOR pathway is a key mechanism of resistance.[2][3][16] This has led to the investigation of combination therapies.